- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles, Green Chemistry, 2017, 19(11), 2515-2519

Cas no 95-14-7 (1H-Benzotriazole)

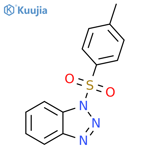

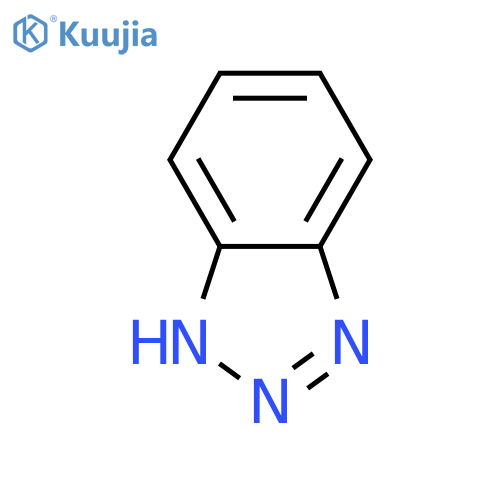

1H-ベンゾトリアゾールは、分子式C6H5N3で表される芳香族複素環式化合物です。主に金属腐食抑制剤として広く利用されており、銅やその合金に対する優れた防食効果が特徴です。化学的に安定で、高温環境下でも効果を発揮するため、工業用冷却水システムや自動車用不凍液などの添加剤として重要な役割を果たします。また、写真現像液や航空機用油剤など、多様な産業分野で応用可能です。その分子構造は金属イオンとキレート形成能を有し、金属表面への吸着メカニズムにより長期的な保護効果を示します。

1H-Benzotriazole structure

商品名:1H-Benzotriazole

1H-Benzotriazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzo[d][1,2,3]triazole

- T406

- BTA

- 1,2,3-benzotriazole

- Benzotraizole

- Benzotriazole

- T406 petroleum additive

- 1,2,3-Benzotrialole (BTA)

- 1H-Benzotriazole (BTA)

- 1,2,3-1H-benzotriazole

- 1,2,3-Benzotriazole (electronic grade)

- 1H-1,2,3-Benzotriazole

- 1H-Benzotriazole

- TTA

- 1, 2, 3 BENZOTRIAZOLE

- 1,2,3 BENZOTRIAZOLE (BTA)

- 1,2,3-BENZOTRIAZOL ZUR SYNTHESE

- 1,2,3-Benzotriazole BTA

- 1,2,3-BENZOTRIAZOLE,1H-BENZO[D][1,2,3]TRIAZOLE

- 1H-BENZOTRIAZOLE FOR SYNTHESIS

- BENZOTRIAZOLE PHOTOGRADE

- BLS 1326

- HETEROCYLIC NITROGEN

- RusMin R

- Seetec BT

- T706

- U-6233

- Azimidobenzene

- Benzotriazole (BTA)

- 湖北苯骈三氮唑生产厂家行情价格

- 2H-Benzotriazole

- Benztriazole

- Aziminobenzene

- Benzisotriazole

- Benzene azimide

- 2,3-Diazaindole

- Cobratec #99

- 1H-Benzotriazol

- 1,2-Aminoazophenylene

- Cobratec 99

- 1,2,3-Triazaindene

- 1,2,3-Triaza-1H-indene

- 1,2,-Aminozophenylene

- Benzotriazole (VAN)

- 2H-benzo[d][1,2,3]triazole

- 1,2

- 1,2,3-benzotriazole-1h-benzotriazole

- 1,2,3-Benztriazole

- BenzotrichlorideForSynthesis

- Benzotriazole,99%

- 1H-Benzotriazole, 99+%

- 1H-Benzo[d]-1,2,3-triazole

- Ascotoran L

- B 0094

- Benzotriazole R

- BT 120

- BT 120 (lubricant additive)

- BT 120SG

- C.V.I. Liquid

- Cobratec 35G

- CVI

- D 32-108

- Entek

- Fujilite BT 20NM

- HC 3490

- HY 2

- Irgamet BTZ

- Irgastab I 489

- ISK 3

- Kemitec BT-P

- Kemitec TT

- LT 02

- M 318

- Miracle HP 16

- NSC 3058

- Preventol BZT

- RC 8239

- Seetec BT-R

- T 706

- TH-BTA

- Verzone Crystal

- Verzone Crystal 120

- Wintrol B-FG

- Azimidobenzene,98%

-

- MDL: MFCD00005699

- インチ: 1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)

- InChIKey: QRUDEWIWKLJBPS-UHFFFAOYSA-N

- ほほえんだ: N1NC2C(=CC=CC=2)N=1

- BRN: 112133

計算された属性

- せいみつぶんしりょう: 119.04800

- どういたいしつりょう: 119.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 92.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 41.6

じっけんとくせい

- 色と性状: 白色から薄茶色の針状結晶。無臭。空気中で酸化して徐々に赤くなる。真空中で蒸留すると爆発します。

- 密度みつど: 1.36

- ゆうかいてん: 97-99 °C (lit.)

- ふってん: 204ºC(15MMHG)

- フラッシュポイント: 華氏温度:338°f

摂氏度:170°c - 屈折率: 1.5589 (estimate)

- PH値: 6.0-7.0 (100g/l, H2O, 20℃)suspension

- ようかいど: 19g/l

- すいようせい: 25G/LINWATER(20ºC)

- あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, heavy metals.

- PSA: 41.57000

- LogP: 0.95790

- マーカー: 1108

- 最大波長(λmax): 279(THF)(lit.)

- かんど: 光に敏感

- 酸性度係数(pKa): 1.6(at 20℃)

- ようかいせい: エタノール、ベンゼン、トルエン、トリクロロメタン、ジメチルホルムアミドに溶けやすく、冷水に微溶解する。石油溶媒に溶けない。

- じょうきあつ: 0.04 mmHg ( 20 °C)

1H-Benzotriazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H312,H319,H412

- 警告文: P273,P280,P305+P351+P338

- 危険物輸送番号:2811

- WGKドイツ:1

- 危険カテゴリコード: 20/22-36-52/53

- セキュリティの説明: S26-S36/37-S61-S45-S36/37/39-S28A

- RTECS番号:DM1225000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R11; R20/21/22; R36/37/38; R5

1H-Benzotriazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Benzotriazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0094-500G |

1,2,3-Benzotriazole |

95-14-7 | >98.0%(T)(HPLC) | 500g |

¥435.00 | 2024-04-15 | |

| Key Organics Ltd | PS-3644-1MG |

1H-Benzotriazole |

95-14-7 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014627-500g |

1H-Benzotriazole |

95-14-7 | 99% | 500g |

¥116 | 2024-07-19 | |

| Enamine | EN300-17964-1.0g |

1H-1,2,3-benzotriazole |

95-14-7 | 95% | 1.0g |

$26.0 | 2023-07-18 | |

| Enamine | EN300-17964-2.5g |

1H-1,2,3-benzotriazole |

95-14-7 | 95% | 2.5g |

$27.0 | 2023-09-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | B0094-25G |

1H-Benzotriazole |

95-14-7 | 98% | 25g |

¥140.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | B206950-10g |

1H-Benzotriazole |

95-14-7 | 10g |

¥900.00 | 2023-09-15 | ||

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0443510635-100g |

1H-Benzotriazole |

95-14-7 | 100g |

¥ 52.9 | 2023-07-18 | ||

| AK Scientific | A338-100g |

1H-Benzotriazole |

95-14-7 | 99% (HPLC) | 100g |

$49 | 2023-07-18 | |

| Life Chemicals | F2190-0645-0.5g |

1H-1,2,3-benzotriazole |

95-14-7 | 95%+ | 0.5g |

$19.0 | 2023-09-06 |

1H-Benzotriazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ; 5 min, rt; 1 h, rt → 110 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Carbon dioxide , Sodium nitrite Solvents: Water ; 22 h, rt

1.2 Solvents: Water ; 7 h, rt

1.2 Solvents: Water ; 7 h, rt

リファレンス

- Process for the preparation of benzotriazole via diazotization of o-phenylenediamine, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium nitrite Solvents: Water ; rt → 260 °C; 3 h, 260 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6, 60 - 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6, 60 - 70 °C

リファレンス

- Recycling method of benzotriazole synthesis solution acidized tail gas, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyl nitrite Solvents: Water ; 15 min, 25 °C

リファレンス

- Method for preparation of benzotriazole compound, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite Catalysts: 1H-Benzotriazole, sulfate (2:1) Solvents: Water ; 4 h, rt → 205 °C; 205 °C → 50 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6

リファレンス

- Process for the purification of aryltriazoles by conversion to an acid salt, United States, , ,

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium nitrite Solvents: Water ; 3 h, rt → 260 °C

リファレンス

- Preparation of 1H-benzotriazole by continuous post-treatment of 1H-benzotriazole synthetic solution, World Intellectual Property Organization, , ,

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium nitrite Solvents: Acetic acid

リファレンス

- Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity, Propellants, 2021, 46(4), 593-599

合成方法 10

はんのうじょうけん

1.1 Catalysts: Water Solvents: Water ; 5 min, 100 °C

リファレンス

- Boiling water-catalyzed neutral and selective N-Boc deprotection, Chemical Communications (Cambridge, 2009, (34), 5144-5146

合成方法 11

はんのうじょうけん

1.1 Reagents: Alumina (potassium fluoride supported) , Potassium fluoride (alumina-supported) ; 1 min, rt

リファレンス

- Rapid microwave-enhanced, solventless desilylation on potassium fluoride doped alumina, ARKIVOC (Gainesville, 2001, (4), 5-11

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Chloroform ; 15 min, 40 °C

1.2 Solvents: Water ; 15 min, 0 °C

1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C

1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C

1.2 Solvents: Water ; 15 min, 0 °C

1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C

1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C

リファレンス

- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization, Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8

1H-Benzotriazole Raw materials

- 1-[(4-methylphenyl)sulfonyl]-1h-benzotriazole

- 1-(Trimethylsilyl)-1H-benzotriazole

- N-Boc-Benzotriazole

1H-Benzotriazole Preparation Products

1H-Benzotriazole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-14-7)苯并三氮唑

注文番号:LE8578001

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-14-7)苯骈三氮唑 、BTA

注文番号:LE5701025

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-14-7)1H-Benzotriazole

注文番号:LE18323

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

1H-Benzotriazole 関連文献

-

Anne Kokel,Béla T?r?k Green Chem. 2017 19 2515

-

Sachitanand M. Mali,Mothukuri Ganesh Kumar,Mona M. Katariya,Hosahudya N. Gopi Org. Biomol. Chem. 2014 12 8462

-

Eduarda Sangiogo Gil,Bruno Bercini de Araújo,Paulo F. B. Gon?alves Phys. Chem. Chem. Phys. 2019 21 25809

-

Margherita Brindisi,Simone Brogi,Samuele Maramai,Alessandro Grillo,Giuseppe Borrelli,Stefania Butini,Ettore Novellino,Marco Allarà,Alessia Ligresti,Giuseppe Campiani,Vincenzo Di Marzo,Sandra Gemma RSC Adv. 2016 6 64651

-

Xiuze Hei,Simon J. Teat,Mingxing Li,Megan Bonite,Jing Li J. Mater. Chem. C 2023 11 3086

95-14-7 (1H-Benzotriazole) 関連製品

- 288-94-8(Activator Soluiton-2 (0.45mol/L 1H-Tetrazole, Acetonitrile Solution))

- 51-17-2(Benzimidazole)

- 91465-08-6(λ-Cyhalothrin)

- 95-16-9(Benzothiazole)

- 27556-51-0(1h-benzotriazole)

- 7221-63-8(H2BBTA)

- 269-12-5(1H-Naphtho2,3-d1,2,3triazole)

- 50-32-8(Benzo[a]pyrene)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-14-7)1H-Benzotriazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-14-7)1H-Benzotriazole

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ